Hernandulcin - 95602-94-1

Hernandulcin

Catalog Number: EVT-315399
CAS Number: 95602-94-1
Molecular Formula: C15H24O2
Molecular Weight: 236.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hernandulcin is a sweet sesquiterpene present in the leaves and flowers of the central American herb Lippia dulcis. Hernandulcin was the first sesquiterpene found to be sweet, and after a panel of volunteers tasted hernandulcin, it was determined that it was more than 1,000 times sweeter than sugar. Hernandulcin also has a minty aftertaste, and does not cause tooth decay, which would make it a good candidate for oral hygiene products.
Source and Classification

Hernandulcin is classified as a sesquiterpene, a class of terpenes that consist of three isoprene units and typically have a molecular formula of C15H24C_{15}H_{24}. It was identified through systematic searches of ancient Mexican botanical literature, where Lippia dulcis was recognized as a potential source for intensely sweet compounds. The initial isolation and characterization were performed using spectroscopic methods, confirming its structure and confirming its nontoxicity when administered orally to mammals .

Synthesis Analysis

The synthesis of hernandulcin has been achieved through various methods, with a notable stereoselective synthesis involving commercially available (+)-isopulegol. The key steps in this synthesis include:

  • Oxidation: The hydroxy group of isopulegol is oxidized to form (S)-isopulegone.
  • Reduction: This intermediate undergoes stereospecific reduction to yield the desired diastereoisomer.
  • Mitsunobu Reaction: This method is employed for the inversion of the stereogenic center, followed by transesterification to achieve high yields (up to 84%) with excellent diastereomeric excess .
Molecular Structure Analysis

Hernandulcin's molecular structure can be represented as C15H24OC_{15}H_{24}O, specifically characterized by the formula 6-(1′,5′-dimethyl-1′-hydroxy-4′-hexenyl)-3-methyl-2-cyclohexenone. The absolute configuration has been established as 6S, 1'S through comprehensive nuclear magnetic resonance (NMR) studies and chemical synthesis methods. The structural analysis reveals key functional groups that contribute to its sweetness, including hydroxyl and carbonyl groups that play significant roles in its sensory properties .

Chemical Reactions Analysis

Hernandulcin participates in various chemical reactions typical of sesquiterpenes. These include:

  • Oxidation: Hernandulcin can undergo oxidation reactions, leading to the formation of different derivatives which may possess altered sweetness profiles.
  • Reduction: The compound can also be reduced under specific conditions to yield other related sesquiterpenes.
  • Rearrangements: Notably, it can undergo rearrangements such as the Kornblum–DeLaMare rearrangement when subjected to certain reagents, influencing its synthetic pathways .
Mechanism of Action

The mechanism of action for hernandulcin's sweetness involves its interaction with taste receptors on the tongue. It binds to sweet taste receptors (T1R2/T1R3), triggering a signal transduction pathway that results in the perception of sweetness. Studies suggest that specific structural features, such as the presence of hydroxyl groups and the spatial arrangement of atoms within hernandulcin, are critical for its interaction with these receptors .

Physical and Chemical Properties Analysis

Hernandulcin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 224.36 g/mol.
  • Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
  • Stability: Hernandulcin is stable under normal conditions but may degrade under extreme pH or temperature conditions.

These properties make hernandulcin an attractive candidate for use in food products where stability and solubility are crucial .

Applications

The applications of hernandulcin are diverse and significant:

  • Natural Sweetener: Due to its intense sweetness without calories, it serves as a potential natural alternative to sugar in various food products.
  • Research Tool: Its unique structure allows it to be used in studies investigating taste perception and receptor interactions.
  • Pharmaceutical Applications: Preliminary safety evaluations indicate that hernandulcin could be explored further for potential health benefits or as a flavoring agent in pharmaceutical formulations .
Introduction to Hernandulcin

Historical Discovery and Ethnobotanical Significance

Ancient Mexican Botanical Literature as a Source of Discovery

The discovery of hernandulcin exemplifies the value of ethnobotanical knowledge in modern phytochemistry. In 1985, researchers systematically reviewed pre-Columbian and colonial-era Mexican botanical texts, including the 16th-century works of Spanish physician Francisco Hernández de Toledo. Hernández documented an Aztec sweet herb called Tzonpelic xihuitl ("sweet herb" in Nahuatl), providing detailed descriptions and illustrations of Lippia dulcis. This historical record directly guided pharmacognosists Cesar Compadre and A. Douglas Kinghorn to collect and chemically analyze the plant, leading to hernandulcin’s isolation. The compound was named in honor of Hernández, recognizing his pioneering documentation of Mesoamerican flora [1] [3] [6]. This discovery underscores how indigenous knowledge preserved in historical texts can drive targeted phytochemical investigations of plant bioactives.

Traditional Uses of Lippia dulcis in Mesoamerican Medicine

Beyond its use as a sweetening agent, Lippia dulcis (commonly known as hierba dulce or yerba dulce) holds a significant place in traditional Mesoamerican medicine. Indigenous communities, particularly in Oaxaca (Mexico) and Panama, employed aqueous extracts of aerial parts (leaves, flowers) as remedies for respiratory ailments such as coughs, bronchitis, and asthma. Additionally, ethnobotanical records document its use in managing gastrointestinal disorders, including diarrhea, stomachaches, and dyspepsia. The plant was typically prepared as infusions or decoctions for oral administration. These traditional applications suggest broader bioactivity beyond sweetness, potentially attributable to hernandulcin or co-occurring compounds like camphor, limonene, and 4β-hydroxyhernandulcin [4] [9]. Contemporary pharmacological studies have begun validating some uses, particularly its anti-inflammatory effects observed in ethanol extracts [4].

Structural Classification and Chemical Identity

Sesquiterpenoid Framework and Bisabolane-Type Classification

Hernandulcin (IUPAC name: (6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one) is a sesquiterpenoid with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol. It belongs to the bisabolane-type subgroup of sesquiterpenes, characterized by a cyclohexenone ring linked to a hydrophobic side chain containing a tertiary hydroxyl group and a diene system. Its core structure derives from farnesyl pyrophosphate (FPP) via cyclization and oxidation steps catalyzed by sesquiterpene synthases and cytochrome P450 enzymes [2] [4] [5]. Spectroscopic methods—particularly nuclear magnetic resonance (NMR) and mass spectrometry—confirmed its structure as a bicyclic molecule with two chiral centers (6S and 2S configurations), making enantioselective synthesis essential for producing biologically active forms [6] [7] [10].

Key Functional Groups: Hydroxyl and Carbonyl Moieties

The sensory properties of hernandulcin are governed by specific functional groups:

  • Carbonyl Group (C=O; cyclohexenone ring): Acts as a hydrogen-bond acceptor critical for sweetness reception.
  • Hydroxyl Group (-OH; tertiary alcohol at C2 position): Serves as a hydrogen-bond donor.
  • Hydrophobic Side Chain (isopropenyl group and methylheptenyl moiety): Enhances binding affinity to sweet taste receptors [10].

Structure-activity relationship studies reveal that both the hydroxyl and carbonyl groups are indispensable for sweetness perception. Chemical modifications (e.g., reduction of the carbonyl or elimination of the hydroxyl) drastically reduce or abolish sweetness. The spatial orientation of these groups, maintained by the molecule’s stereochemistry, creates a "sweetness triangle" complementary to human sweet taste receptors [6] [10].

Table 1: Key Chemical Characteristics of Hernandulcin

PropertyDescription
Molecular FormulaC₁₅H₂₄O₂
Molecular Weight236.35 g/mol
IUPAC Name(6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one
Solubility in Water45.3 mg/L at 25°C (estimated)
logP (octanol-water)3.01 (estimated)
Key Functional GroupsCyclohexenone carbonyl, tertiary hydroxyl, hydrophobic diene side chain
Biosynthetic PrecursorFarnesyl pyrophosphate (FPP) via (+)-epi-α-bisabolol

Properties

CAS Number

95602-94-1

Product Name

Hernandulcin

IUPAC Name

(6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

InChI

InChI=1S/C15H24O2/c1-11(2)6-5-9-15(4,17)13-8-7-12(3)10-14(13)16/h6,10,13,17H,5,7-9H2,1-4H3/t13-,15+/m1/s1

InChI Key

HYQNKKAJVPMBDR-HIFRSBDPSA-N

SMILES

CC1=CC(=O)C(CC1)C(C)(CCC=C(C)C)O

Synonyms

hernandulcin;(4S)-1-Methyl-4α-[(S)-1-hydroxy-1,5-dimethyl-4-hexenyl]cyclohexene-3-one;(S)-3-Methyl-6β-[(S)-1-hydroxy-1,5-dimethyl-4-hexenyl]-2-cyclohexene-1-one;(S)-6β-[(S)-1-Hydroxy-1,5-dimethyl-4-hexenyl]-3-methyl-2-cyclohexen-1-one

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)(CCC=C(C)C)O

Isomeric SMILES

CC1=CC(=O)[C@@H](CC1)[C@](C)(CCC=C(C)C)O

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